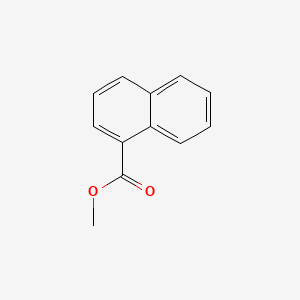Methyl 1-naphthoate
CAS No.: 2459-24-7
Cat. No.: VC7814284
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2459-24-7 |
|---|---|
| Molecular Formula | C12H10O2 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | methyl naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
| Standard InChI Key | HMRROBKAACRWBP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | COC(=O)C1=CC=CC2=CC=CC=C21 |
| Melting Point | 59.5 °C |
Introduction
Chemical Identification and Structural Properties
Methyl 1-naphthoate is formally identified as methyl naphthalene-1-carboxylate, with the systematic IUPAC name methyl 1-naphthoate. Its molecular formula is , yielding an average molecular mass of 186.21 g/mol and a monoisotopic mass of 186.06808 g/mol . The compound’s structure comprises a naphthalene backbone substituted at the 1-position with a methoxycarbonyl group (–COOCH), which confers planarity and facilitates π-π stacking interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 186.21 g/mol |
| Monoisotopic Mass | 186.06808 g/mol |
| PSA (Polar Surface Area) | 26.30 Ų |
| LogP (Octanol-Water) | 2.93 |
The compound’s planar aromatic system and ester functional group contribute to its moderate hydrophobicity (LogP = 2.93), making it soluble in organic solvents like acetone and ethyl acetate while sparingly soluble in water .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl 1-naphthoate is typically synthesized via acid-catalyzed esterification of 1-naphthoic acid with methanol. A representative procedure involves refluxing equimolar quantities of 1-naphthoic acid and methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.
Reaction Scheme:
After refluxing for 6–8 hours, the mixture is neutralized, and the product is isolated via solvent extraction followed by vacuum distillation. Yields typically exceed 80% under optimized conditions .
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance efficiency. For example, a fixed-bed reactor loaded with solid acid catalysts (e.g., sulfonated polystyrene resins) enables continuous esterification at elevated pressures (5–10 bar) and temperatures (120–150°C) . This approach minimizes side reactions and improves throughput, achieving >90% conversion rates .
Physicochemical Characteristics
Thermal Stability
Methyl 1-naphthoate exhibits a boiling point of 169°C at 20 mmHg and a flash point of 146°C . Its thermal degradation begins above 250°C, producing naphthalene and carbon dioxide as primary decomposition products.
Spectroscopic Properties
-
IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch) and 1270 cm (C–O ester stretch) .
-
NMR: NMR (CDCl) signals include δ 8.2–7.5 ppm (aromatic protons) and δ 3.9 ppm (singlet, –OCH) .
Applications in Coordination Chemistry and Materials Science
Ligand in Metal Complexes
Methyl 1-naphthoate acts as a monodentate ligand, coordinating to transition metals through the ester carbonyl oxygen. For instance, its complexes with Cu(II) and Au(I) demonstrate catalytic activity in cross-coupling reactions .
Table 2: Representative Metal Complexes
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Monodentate | Oxidation Catalysis |
| Au(I) | Bridging Ligand | Alkyne Hydration Catalysis |
Monomer in Polymer Synthesis
Incorporating methyl 1-naphthoate into polymer backbones enhances thermal stability. For example, copolymerization with styrene yields materials with glass transition temperatures () exceeding 120°C, compared to 100°C for pure polystyrene .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume